3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride

Catalog No.
S15937081
CAS No.
M.F
C10H19ClO4S
M. Wt
270.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-su...

Product Name

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride

IUPAC Name

3-methyl-5-(oxolan-3-yloxy)pentane-1-sulfonyl chloride

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

InChI

InChI=1S/C10H19ClO4S/c1-9(4-7-16(11,12)13)2-6-15-10-3-5-14-8-10/h9-10H,2-8H2,1H3

InChI Key

GWURBLMAYBASQY-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1CCOC1)CCS(=O)(=O)Cl

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is an organic compound categorized as a sulfonyl chloride. Its molecular formula is C10H19ClO4S\text{C}_{10}\text{H}_{19}\text{ClO}_{4}\text{S}, with a molecular weight of approximately 270.77 g/mol. The structure features a sulfonyl chloride group (-SO₂Cl) attached to a pentane chain, which is further substituted with a tetrahydrofuran-3-yl group and a methyl group. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. This reactivity is exploited in various synthetic pathways.
  • Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
  • Oxidation Reactions: Oxidation can yield sulfonic acids or sulfonyl fluorides, depending on the reaction conditions.

While specific biological activities of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride have not been extensively documented, compounds containing sulfonyl chloride groups are generally known for their ability to modify biological molecules. They can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to therapeutic effects or biological activity modulation. Such modifications can impact enzyme activity or protein function, making these compounds useful in medicinal chemistry.

The synthesis of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride typically involves the following steps:

  • Starting Material: Begin with 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol.
  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane.
  • Thionyl Chloride Reaction: Add thionyl chloride (SOCl₂) dropwise while maintaining a temperature of 0–5°C.
  • Stirring: Allow the reaction mixture to stir at room temperature for several hours.
  • Product Isolation: Remove the solvent under reduced pressure to obtain the crude product.
  • Purification: Purify the product through column chromatography or recrystallization .

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride finds applications primarily in organic synthesis as an intermediate for producing various chemical entities, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it useful for creating more complex molecules that may exhibit desired biological activities or properties.

Similar Compounds

Compound NameStructure Features
Methanesulfonyl ChlorideContains a single methyl group; simpler structure
Benzenesulfonyl ChlorideContains a benzene ring instead of a tetrahydrofuran group
Tosyl Chloride (p-Toluenesulfonyl Chloride)Features a toluene ring with a para-methyl group
3-(Oxolan-3-yl)propane-1-sulfonyl chlorideSimilar structure but with an oxolane ring
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chlorideDifferent alkyl chain attached to the sulfonyl chloride group

Uniqueness

The uniqueness of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride lies in its specific structural features, particularly the tetrahydrofuran moiety, which imparts distinct steric and electronic properties compared to other sulfonyl chlorides. This structural characteristic influences its reactivity and selectivity in

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

270.0692580 g/mol

Monoisotopic Mass

270.0692580 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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